molecular formula C36H60O8 B1672062 5-[[(2R,3S,10S,13R,14R,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-2-yl]oxy]-3-hydroxy-3-methyl-5-oxopentanoic acid CAS No. 126906-00-1

5-[[(2R,3S,10S,13R,14R,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-2-yl]oxy]-3-hydroxy-3-methyl-5-oxopentanoic acid

Cat. No.: B1672062
CAS No.: 126906-00-1
M. Wt: 620.9 g/mol
InChI Key: VOAJMYUEWCGJID-UHFFFAOYSA-N
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Description

5-[[(2R,3S,10S,13R,14R,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-2-yl]oxy]-3-hydroxy-3-methyl-5-oxopentanoic acid is a complex organic compound with the molecular formula C36H60O8 and a molecular weight of 620.9 g/mol. It is a triterpene derivative, specifically a lanostane-type triterpenoid, which has been isolated from various natural sources. This compound is known for its unique structural features, including the presence of a 3-hydroxy-3-methylglutaryl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[(2R,3S,10S,13R,14R,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-2-yl]oxy]-3-hydroxy-3-methyl-5-oxopentanoic acid involves multiple steps, starting from simpler organic molecules. The key steps include the formation of the lanostane skeleton, followed by the introduction of the 3-hydroxy-3-methylglutaryl group. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired transformations.

Industrial Production Methods

Industrial production of this compound is less common due to the complexity of its synthesis. advancements in organic synthesis techniques and the use of biotechnological methods, such as microbial fermentation, have made it possible to produce this compound on a larger scale. The use of genetically engineered microorganisms to produce the precursor molecules, followed by chemical modifications, is a promising approach for industrial production.

Chemical Reactions Analysis

Types of Reactions

5-[[(2R,3S,10S,13R,14R,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-2-yl]oxy]-3-hydroxy-3-methyl-5-oxopentanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups in the molecule can be oxidized to form ketones or carboxylic acids.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like thionyl chloride, phosphorus tribromide, and alkyl halides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of carboxylic acids, while reduction can yield alcohols. Substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

5-[[(2R,3S,10S,13R,14R,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-2-yl]oxy]-3-hydroxy-3-methyl-5-oxopentanoic acid has several scientific research applications, including:

    Chemistry: It is used as a model compound for studying the reactivity and transformations of triterpenoids.

    Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and cardiovascular diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 5-[[(2R,3S,10S,13R,14R,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-2-yl]oxy]-3-hydroxy-3-methyl-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as hydroxymethylglutaryl coenzyme A reductase, which plays a key role in the biosynthesis of cholesterol . This inhibition leads to a decrease in cholesterol levels and has potential therapeutic implications for the treatment of hypercholesterolemia and related conditions.

Comparison with Similar Compounds

5-[[(2R,3S,10S,13R,14R,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-2-yl]oxy]-3-hydroxy-3-methyl-5-oxopentanoic acid can be compared with other similar compounds, such as:

    Oxytroflavosides: These are 3-hydroxy-3-methylglutaryl flavonol glycosides isolated from Oxytropis falcata.

    Simvastatin: A well-known hydroxymethylglutaryl coenzyme A reductase inhibitor used as a cholesterol-lowering drug.

    Mevastatin: Another hydroxymethylglutaryl coenzyme A reductase inhibitor with similar properties to simvastatin.

The uniqueness of this compound lies in its specific structural features and the presence of the lanostane skeleton, which distinguishes it from other hydroxymethylglutaryl-containing compounds.

Properties

CAS No.

126906-00-1

Molecular Formula

C36H60O8

Molecular Weight

620.9 g/mol

IUPAC Name

5-[[17-(5,6-dihydroxy-6-methylheptan-2-yl)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-2-yl]oxy]-3-hydroxy-3-methyl-5-oxopentanoic acid

InChI

InChI=1S/C36H60O8/c1-21(10-13-27(37)32(4,5)42)22-14-16-36(9)24-11-12-26-31(2,3)30(41)25(44-29(40)20-33(6,43)19-28(38)39)18-34(26,7)23(24)15-17-35(22,36)8/h21-22,25-27,30,37,41-43H,10-20H2,1-9H3,(H,38,39)

InChI Key

VOAJMYUEWCGJID-UHFFFAOYSA-N

SMILES

CC(CCC(C(C)(C)O)O)C1CCC2(C1(CCC3=C2CCC4C3(CC(C(C4(C)C)O)OC(=O)CC(C)(CC(=O)O)O)C)C)C

Isomeric SMILES

C[C@H](CC[C@H](C(C)(C)O)O)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(C[C@H]([C@@H](C4(C)C)O)OC(=O)C[C@](C)(CC(=O)O)O)C)C)C

Canonical SMILES

CC(CCC(C(C)(C)O)O)C1CCC2(C1(CCC3=C2CCC4C3(CC(C(C4(C)C)O)OC(=O)CC(C)(CC(=O)O)O)C)C)C

Appearance

Solid powder

melting_point

177 - 179 °C

physical_description

Solid

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-O-(3-hydroxy-3-methylglutaryl)fasciculol A
fasciculic acid A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[[(2R,3S,10S,13R,14R,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-2-yl]oxy]-3-hydroxy-3-methyl-5-oxopentanoic acid
Reactant of Route 2
5-[[(2R,3S,10S,13R,14R,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-2-yl]oxy]-3-hydroxy-3-methyl-5-oxopentanoic acid
Reactant of Route 3
5-[[(2R,3S,10S,13R,14R,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-2-yl]oxy]-3-hydroxy-3-methyl-5-oxopentanoic acid
Reactant of Route 4
5-[[(2R,3S,10S,13R,14R,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-2-yl]oxy]-3-hydroxy-3-methyl-5-oxopentanoic acid
Reactant of Route 5
5-[[(2R,3S,10S,13R,14R,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-2-yl]oxy]-3-hydroxy-3-methyl-5-oxopentanoic acid
Reactant of Route 6
5-[[(2R,3S,10S,13R,14R,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-2-yl]oxy]-3-hydroxy-3-methyl-5-oxopentanoic acid

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